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Compound of Interest |

Compound Name: 6-Deoxy-9a-hydroxycedrodorin

Cat. No.: B10855954

Get Quote

\ J

Disclaimer: Publicly available information regarding specific analytical methods, quantitative
data, and biological signaling pathways for 6-Deoxy-9a-hydroxycedrodorin is limited. The
following application notes and protocols are representative examples based on standard
methodologies for the analysis of sesquiterpenoids and other similar natural products. These
should serve as a guideline for researchers, scientists, and drug development professionals.

Introduction

6-Deoxy-9a-hydroxycedrodorin is a cedrane-type sesquiterpenoid. While its specific
biological functions and analytical characterization are not extensively documented in public
literature, it is known to have potential applications in the selection of insect-resistant clones for
timber plantations[1]. As a pharmaceutical reference standard, its chemical identity is confirmed
with a CAS Number of 247036-52-8, a molecular formula of C27H3409, and a molecular weight
of 502.6 g/mol . This document provides a set of standardized, albeit representative, protocols
for the isolation, identification, and quantification of 6-Deoxy-9a-hydroxycedrodorin or similar
compounds.

Physicochemical Properties (lllustrative)
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Below is a table summarizing the expected physicochemical properties of 6-Deoxy-9a-
hydroxycedrodorin.

Property Value (Predicted/lllustrative)
Molecular Formula C27H3409
Molecular Weight 502.6 g/mol
Appearance White to off-white solid

B Soluble in methanol, ethanol, DMSO; sparingly
Solubility ]

soluble in water

Melting Point 185-195 °C

Application Notes & Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for
Quantification

Objective: To develop a robust HPLC method for the quantification of 6-Deoxy-9a-
hydroxycedrodorin in a given sample matrix. This method is based on common practices for
the analysis of sesquiterpene lactones and other related compounds[2][3].

Experimental Protocol:

 Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector
(DAD), autosampler, and column oven.

o Chromatographic Conditions (Representative):
o Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 um particle size).
o Mobile Phase: A gradient of acetonitrile (A) and water (B) with 0.1% formic acid.
o Gradient Program:

= 0-5min: 30% A
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5-25 min: 30% to 80% A

25-30 min: 80% A

30-35 min: 80% to 30% A

35-40 min: 30% A

o Flow Rate: 1.0 mL/min.

o Column Temperature: 30 °C.

o Detection Wavelength: 210 nm.

o Injection Volume: 10 pL.

o Standard Preparation:

o Prepare a stock solution of 6-Deoxy-9a-hydroxycedrodorin reference standard (1
mg/mL) in methanol.

o Create a series of calibration standards by serial dilution of the stock solution (e.g., 1, 5,
10, 25, 50, 100 pg/mL).

e Sample Preparation:

o Extract the sample containing the analyte with a suitable solvent (e.g., methanol, ethyl
acetate).

o Filter the extract through a 0.45 um syringe filter before injection.

e Quantification:

o Generate a calibration curve by plotting the peak area against the concentration of the
standards.

o Determine the concentration of 6-Deoxy-9a-hydroxycedrodorin in the sample by
interpolating its peak area on the calibration curve.
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Data Presentation: HPLC Quantification (lllustrative Data)

Parameter Value
Retention Time ~18.5 min
Linear Range 1-100 pg/mL
Correlation Coefficient (r2) >0.999

Limit of Detection (LOD) 0.2 pg/mL
Limit of Quantification (LOQ) 0.7 pg/mL

Nuclear Magnetic Resonance (NMR) Spectroscopy for
Structural Elucidation

Objective: To confirm the chemical structure of 6-Deoxy-9a-hydroxycedrodorin using one-
and two-dimensional NMR techniques. The approach is based on standard NMR analysis of
sesquiterpenes[4][5][6][7][8]-

Experimental Protocol:
 Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable
deuterated solvent (e.g., CDCls, DMSO-ds).

 NMR Experiments:
o 'H NMR: To determine the proton environment.
o 13C NMR: To determine the carbon skeleton.
o DEPT-135: To differentiate between CH, CHz, and CHs groups.

o COSY (Correlation Spectroscopy): To identify proton-proton couplings.
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o HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly
attached carbons.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon
correlations.

o NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of
protons and elucidate stereochemistry.

Data Presentation: *H and 3C NMR Data (lllustrative Chemical Shifts)

'H Chemical Shift (6, ppm,

Position 13C Chemical Shift (6, ppm) Lo .
Multiplicity, J in Hz)

1 45.2 1.85 (m)

2 25.8 1.60 (m), 1.75 (m)

3 38.1 2.10 (m)

9 75.3 4.20 (d, J=4.5)

C=0 172.5

Mass Spectrometry (MS) for Molecular Weight and
Fragmentation Analysis

Objective: To determine the accurate molecular weight and fragmentation pattern of 6-Deoxy-
9a-hydroxycedrodorin to confirm its elemental composition and aid in structural elucidation.
These methods are standard for natural product analysis[9][10][11][12].

Experimental Protocol:

 Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-
of-Flight) or Orbitrap, coupled to an appropriate ionization source.
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« lonization Method: Electrospray lonization (ESI) is commonly used for polar, non-volatile
compounds like hydroxylated sesquiterpenoids.

e Analysis Mode:

o Full Scan MS: To determine the accurate mass of the molecular ion (e.g., [M+H]*,
[M+Na]™).

o Tandem MS (MS/MS): To induce fragmentation of the parent ion and obtain a
characteristic fragmentation pattern.

o Sample Introduction: The sample can be introduced via direct infusion or coupled with a
liquid chromatography system (LC-MS).

e Data Analysis:
o Determine the elemental composition from the accurate mass measurement.

o Propose fragmentation pathways based on the MS/MS spectrum to support the proposed

structure.

Data Presentation: Mass Spectrometry Data (Illustrative)

Parameter Value
lonization Mode ESI+
Observed [M+H]* (m/z) 503.2225
Calculated [M+H]* (m/z) for C27H35009 503.2229
Mass Error (ppm) <2 ppm

485.2123 ([M+H-H20]*), 443.1915 ([M+H-

Key MS/MS Fragments (m/z) CH3COOH]*)
3 + y e

Visualizations
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Workflow for Isolation and Characterization of a Novel
Natural Product

The following diagram illustrates a typical workflow for the isolation and characterization of a
novel natural product like 6-Deoxy-9a-hydroxycedrodorin.
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Caption: Workflow for Natural Product Discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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